molecular formula C11H13NO B14650038 2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine CAS No. 43221-70-1

2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B14650038
CAS No.: 43221-70-1
M. Wt: 175.23 g/mol
InChI Key: JXBAULGPJDFRRN-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound features a 3-methylphenyl group attached to the oxazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylphenylamine with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the oxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine
  • 2-(2-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine
  • 2-Phenyl-5,6-dihydro-4H-1,3-oxazine

Uniqueness

2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine is unique due to the position of the methyl group on the phenyl ring. This positional difference can affect the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers and other similar compounds.

Properties

CAS No.

43221-70-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-methylphenyl)-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2,4-5,8H,3,6-7H2,1H3

InChI Key

JXBAULGPJDFRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NCCCO2

Origin of Product

United States

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